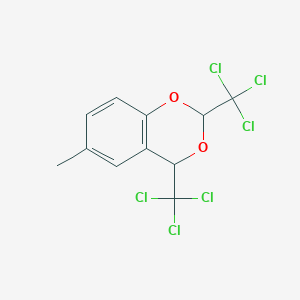
5-Methoxy-6-vinylpicolinonitrile
描述
5-Methoxy-6-vinylpicolinonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of a methoxy group at the 5-position, a vinyl group at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-vinylpicolinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
化学反应分析
Types of Reactions
5-Methoxy-6-vinylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
5-Methoxy-6-vinylpicolinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 5-Methoxy-6-vinylpicolinonitrile involves its interaction with specific molecular targets and pathways. The vinyl and carbonitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Methoxypyridine-2-carbonitrile: Lacks the vinyl group at the 6-position.
6-Vinylpyridine-2-carbonitrile: Lacks the methoxy group at the 5-position.
Uniqueness
5-Methoxy-6-vinylpicolinonitrile is unique due to the presence of both the methoxy and vinyl groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
6-ethenyl-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-3-8-9(12-2)5-4-7(6-10)11-8/h3-5H,1H2,2H3 |
InChI 键 |
AFGSJFNJUIPEDW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C=C1)C#N)C=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-N,N-dimethyl-6-[3-(trifluoromethyl)phenoxy]pyridin-4-amine](/img/structure/B8529782.png)


![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)








